5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide
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Overview
Description
5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, methoxy groups, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-methoxypyridine with an appropriate boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylpyridin-3-amine: Another pyridine derivative with similar structural features.
N-(5-bromo-2-methylpyridin-3-yl)acetamide: A related compound used in similar synthetic applications.
Uniqueness
5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer specific chemical reactivity and potential biological activity. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(6-methoxypyridin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S/c1-19-11-5-3-9(14)7-12(11)21(17,18)16-10-4-6-13(20-2)15-8-10/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTAVQNSULDROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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